molecular formula C11H11NO4 B1273855 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid CAS No. 71977-76-9

3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid

Cat. No. B1273855
CAS RN: 71977-76-9
M. Wt: 221.21 g/mol
InChI Key: FTSJMZOSLSBKME-UHFFFAOYSA-N
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Description

The closest compounds I found are “4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid” and “(5-Methyl-2-oxo-benzooxazol-3-yl)-acetic acid”. The former has a CAS Number of 878046-68-5 and a molecular weight of 235.24 . The latter has a molecular formula of C10H9NO4 and an average mass of 207.183 Da .


Molecular Structure Analysis

The InChI code for “4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid” is 1S/C12H13NO4/c1-8-4-5-10-9(7-8)13(12(16)17-10)6-2-3-11(14)15/h4-5,7H,2-3,6H2,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

The molecular formula of “(5-Methyl-2-oxo-benzooxazol-3-yl)-acetic acid” is C10H9NO4 . For “4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid”, the molecular weight is 235.24 .

Scientific Research Applications

In Vitro and In Vivo Evaluation

A study by Hutchinson et al. (2003) on a compound related to 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid, specifically 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, evaluated its potential as an antagonist of the alpha(v)beta(3) receptor. This compound showed promise in bone turnover models and was selected for clinical development, highlighting its potential application in treating osteoporosis (Hutchinson et al., 2003).

Corrosion Inhibition

Research conducted by Ammal et al. (2018) investigated the corrosion inhibition properties of certain derivatives, including 3-[5-(1H-indol-3-yl-methyl)-2-oxo-[1,3,4]oxadiazol-3-yl]propionitrile, on mild steel in sulfuric acid. This study demonstrated the effectiveness of such compounds in protecting against corrosion, indicating potential industrial applications (Ammal et al., 2018).

Synthesis and Biological Screening

Desai and Parekh (2021) explored the synthesis and characterization of a ligand related to 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid, namely 2-{[2-(5-benzoyl-1H-1,2,3 benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. This research aimed at developing metal complexes with antibacterial properties, offering insights into potential pharmaceutical applications (Desai & Parekh, 2021).

Quantum Chemistry and QSAR Studies

A study on the quantitative structure-activity relationships of 2-[4-thiazol-2-yl)phenyl]-propionic acid derivatives by Yoichiro et al. (1992) can provide insights into the molecular interactions and potential applications of similar compounds like 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid in inhibiting cyclooxygenase, which is critical in drug design (Yoichiro et al., 1992).

properties

IUPAC Name

3-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-7-2-3-9-8(6-7)12(11(15)16-9)5-4-10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSJMZOSLSBKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384631
Record name 3-(5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid

CAS RN

71977-76-9
Record name 3-(5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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